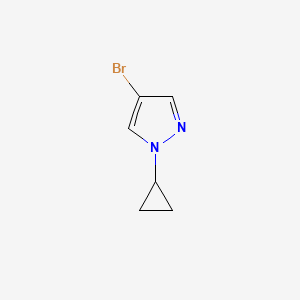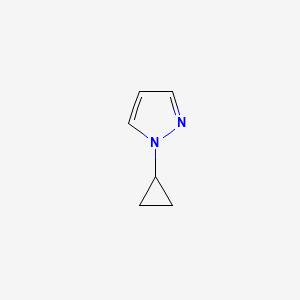
(S)-Nornicotine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Nornicotine-d4 is a labeled form of nornicotine, a chemical that is found in tobacco plants. It is a useful tool for scientific research as it allows for the tracking and identification of nornicotine in biological samples.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
(S)-Nornicotine-d4, a deuterium-labeled analogue of nornicotine, plays a crucial role in the study of nornicotine's synthesis and its derivatives. The synthesis of nornicotine-2,4,5,6-d4 from pyridine-d5 involves several steps, including bromination, treatment with n-butyllithium and dry ice, conversion to acid chloride hydrochloride, and reduction with sodium borohydride. This process not only yields nornicotine-d4 but also enables the creation of its N′-nitroso derivative through treatment with nitrous acid. These compounds are vital for understanding the chemical pathways and potential applications of nornicotine and its isotopically labeled versions in scientific research (Munson & Hodgkins, 1977).
Catalytic Properties
This compound also finds applications in exploring the catalytic properties of nornicotine. Studies have shown that nornicotine can catalyze aldol reactions at physiological pH, which suggests a potential enzymatic role in biological systems. The catalysis is believed to be due to a covalent enamine mechanism, a unique reaction for small organic molecule catalysts in aqueous conditions. Understanding the kinetic parameters and substrate compatibility of this catalysis provides insights into the in vivo implications of nornicotine and its deuterated counterparts (Dickerson & Janda, 2002).
Microbial Transformation
The microbial transformation of nornicotine, including its deuterated versions, is another area of scientific interest. Research has revealed that certain microbial strains can transform nornicotine into various hydroxylated products, which is significant for understanding the environmental degradation and detoxification pathways of tobacco alkaloids. Identifying the enzymes involved in these transformations, such as nicotine dehydrogenase, provides valuable information for bioremediation strategies and the ecological impact of tobacco alkaloids (Qiu et al., 2016).
Neuropharmacological Studies
In neuropharmacological research, this compound serves as a tool for investigating the effects of nornicotine on the central nervous system. Nornicotine is known to have locomotor stimulant effects and can influence dopamine release in the brain, similar to nicotine. By using deuterated nornicotine, researchers can precisely track the metabolic pathways and pharmacokinetics of nornicotine in the body, shedding light on its role in tobacco dependence and potential therapeutic applications (Green et al., 2002).
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for (S)-Nornicotine-d4 involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of (S)-Nicotine-d4 from pyridine, followed by selective reduction of the pyridine ring to form (S)-Nornicotine-d4.", "Starting Materials": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ { "Step 1": "Synthesis of (S)-Nicotine-d4", "Reactants": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)" ], "Conditions": "Reflux in D2O with NaBH4 and NaOH", "Products": "(S)-Nicotine-d4" }, { "Step 2": "Selective reduction of (S)-Nicotine-d4", "Reactants": [ "(S)-Nicotine-d4", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Conditions": "Reflux in HCl and NaCl", "Products": "(S)-Nornicotine-d4" } ] } | |
Número CAS |
92761-98-3 |
Fórmula molecular |
C9H12N2 |
Peso molecular |
152.233 |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clave InChI |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Sinónimos |
(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



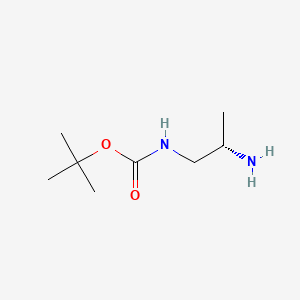
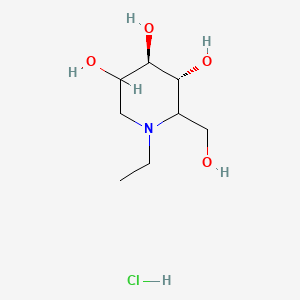

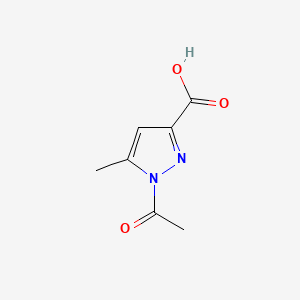
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate](/img/structure/B569192.png)
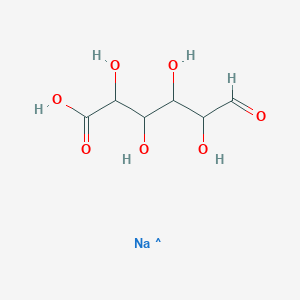
![1H,3H-Azeto[1',2':1,5]pyrrolo[3,4-c][1,2]oxazole](/img/structure/B569203.png)
